molecular formula C15H17N5O3S B2701885 Methyl 1-(2-(pyrimidin-2-ylamino)thiazole-4-carbonyl)piperidine-4-carboxylate CAS No. 1251552-61-0

Methyl 1-(2-(pyrimidin-2-ylamino)thiazole-4-carbonyl)piperidine-4-carboxylate

Cat. No.: B2701885
CAS No.: 1251552-61-0
M. Wt: 347.39
InChI Key: LRGZPUPFYISKFR-UHFFFAOYSA-N
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Description

Methyl 1-(2-(pyrimidin-2-ylamino)thiazole-4-carbonyl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a piperidine ring, a thiazole ring, and a pyrimidine moiety. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

Methyl 1-(2-(pyrimidin-2-ylamino)thiazole-4-carbonyl)piperidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-(pyrimidin-2-ylamino)thiazole-4-carbonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Pyrimidine Moiety: The pyrimidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the thiazole intermediate.

    Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate precursors.

    Final Coupling and Esterification: The final step involves coupling the thiazole-pyrimidine intermediate with a piperidine derivative, followed by esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-(pyrimidin-2-ylamino)thiazole-4-carbonyl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., solvent, temperature, and catalysts).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of Methyl 1-(2-(pyrimidin-2-ylamino)thiazole-4-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1) and various thiazole-based drugs.

    Pyrimidine Derivatives: Compounds with the pyrimidine ring, including nucleotides like cytosine, thymine, and uracil.

    Piperidine Derivatives: Compounds with the piperidine ring, such as piperine and various piperidine-based pharmaceuticals.

Uniqueness

Methyl 1-(2-(pyrimidin-2-ylamino)thiazole-4-carbonyl)piperidine-4-carboxylate is unique due to its combination of three distinct heterocyclic rings, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 1-[2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S/c1-23-13(22)10-3-7-20(8-4-10)12(21)11-9-24-15(18-11)19-14-16-5-2-6-17-14/h2,5-6,9-10H,3-4,7-8H2,1H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGZPUPFYISKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2=CSC(=N2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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